Rabdosin C
Overview
Description
Molecular Structure Analysis
Rabdosin C has a molecular formula of C22H30O7 and a molecular weight of 406.47 . The InChI Key is OCELUFZNLBUKGF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Rabdosin C has a molecular formula of C22H30O7 and a molecular weight of 406.47 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Traditional Medicine and Pharmacological Effects
Rabdosia Rubescens, known for its active components like Rabdosin C, has been utilized in traditional medicine. It contains terpenoids, flavonoids, polysaccharides, and organic acids. Research has shown its effectiveness in heat-clearing, detoxicating, antibacterial, anticancer activities, promoting blood circulation, and pain relief. Its application extends to treating sore throat, rheumatoid arthritis, and various cancers. However, the clinical use of Rabdosia Rubescens is often limited to its fat-soluble components, with less emphasis on its water solubility. There's a need for increased application in prescriptions, Chinese patent medicine, and food therapy to maximize its benefits in medicine and health services (Meng-fan Peng, Bao-song Liu, M. Mao, 2018).
Anticancer Potential
Significant research has been directed towards the anticancer potential of Rabdosia Rubescens. For instance, oridonin, a diterpenoid isolated from Rabdosia Rubescens, has been observed to induce apoptosis in human laryngeal cancer cells. It alters reactive oxygen species (ROS) production and autophagy, promoting apoptosis in cancer cells, suggesting its potential as an anticancer agent (Ning Kang, Shijie Cao, Yan Zhou, Hao He, S. Tashiro, S. Onodera, F. Qiu, T. Ikejima, 2015).
Quality Control and Compound Analysis
Quality evaluation of Rabdosia Rubescens involves advanced techniques like high-performance liquid chromatography for characterizing and quantifying its main constituents. This method has proven effective in assessing the quality of Rabdosia Rubescens from various cultivation regions, indicating the importance of consistent quality control for medicinal applications (Sen Guo, Xueqin Cui, M. Jiang, Lu Bai, Xiaosuai Tian, Tiantian Guo, Qingchao Liu, Li Zhang, Chi-Tang Ho, Naisheng Bai, 2016).
Antithrombotic and Anti-inflammatory Effects
The hot water extract of Rabdosia Rubescens leaves has demonstrated antithrombotic utility. In vitro and in vivo studies showed its ability to inhibit platelet aggregation and thrombosis, correlated with its concentration-dependent inhibition of sP-selectin release. This points to its potential therapeutic application in preventing thrombosis (Yuji Wang, J.I.S. Tang, Haimei Zhu, Xueyun Jiang, Jiawang Liu, Wenyun Xu, Haiping Ma, Qiqi Feng, Jianhui Wu, Ming Zhao, Shiqi Peng, 2015).
properties
IUPAC Name |
[11-hydroxy-8-(hydroxymethyl)-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)29-16-5-6-20(3,4)15(9-23)22(16,17)10-28-12(2)24/h13-17,23,25H,1,5-10H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELUFZNLBUKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12C(CCC(C1CO)(C)C)OC(=O)C34C2C(CC(C3)C(=C)C4=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002692 | |
Record name | [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rabdosin C | |
CAS RN |
82460-75-1 | |
Record name | Isodonoiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82460-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rabdosin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082460751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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